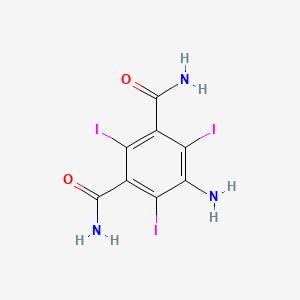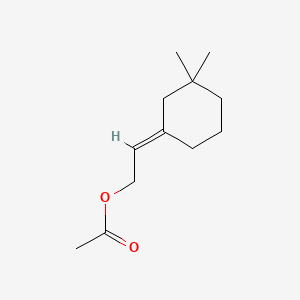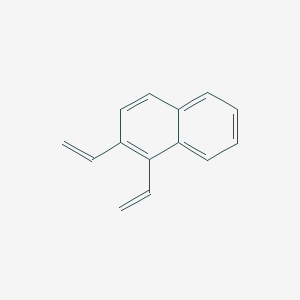
1,2-Diethenylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diethenylnaphthalene is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings
Métodos De Preparación
The synthesis of 1,2-Diethenylnaphthalene typically involves the reaction of 1,2-dihalonaphthalene with a suitable vinylating agent under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, such as the Heck reaction, where 1,2-dihalonaphthalene reacts with ethylene in the presence of a palladium catalyst and a base. Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1,2-Diethenylnaphthalene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene-1,2-dicarboxylic acid.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 1,2-dihydroethenylnaphthalene.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the aromatic ring, leading to products like 1,2-dihaloethenylnaphthalene.
Common reagents and conditions for these reactions include strong oxidizing agents for oxidation, hydrogen gas and palladium catalysts for reduction, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-Diethenylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Research into its biological activity includes studies on its potential as an antimicrobial or anticancer agent.
Medicine: Investigations into its pharmacological properties are ongoing, with a focus on its potential therapeutic uses.
Industry: It is used in the production of specialty chemicals and materials, such as advanced polymers and resins.
Mecanismo De Acción
The mechanism by which 1,2-Diethenylnaphthalene exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1,2-Diethenylnaphthalene can be compared with other similar compounds, such as:
1,2-Dimethylnaphthalene: This compound has methyl groups instead of ethylene groups, leading to different chemical properties and reactivity.
1,2-Dihalonaphthalene:
The uniqueness of this compound lies in its ethylene groups, which provide distinct reactivity and potential for various applications in synthesis and industry.
Propiedades
Número CAS |
77221-84-2 |
|---|---|
Fórmula molecular |
C14H12 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
1,2-bis(ethenyl)naphthalene |
InChI |
InChI=1S/C14H12/c1-3-11-9-10-12-7-5-6-8-14(12)13(11)4-2/h3-10H,1-2H2 |
Clave InChI |
QLLUAUADIMPKIH-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(C2=CC=CC=C2C=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-5,12-diphenyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecane-4-thione](/img/structure/B13778733.png)

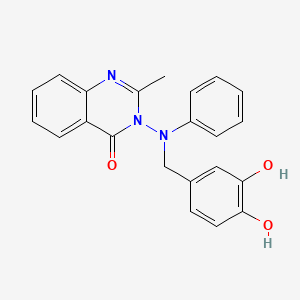
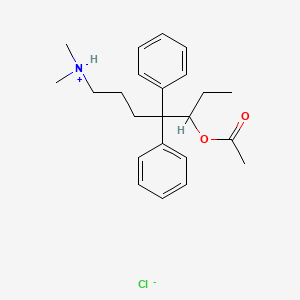
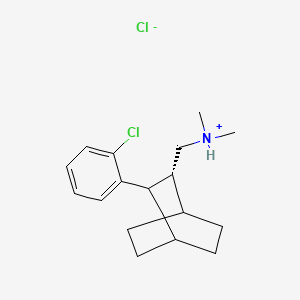
![{2-Ethylhexyloxy}-1,4-phenylene)]](/img/structure/B13778760.png)
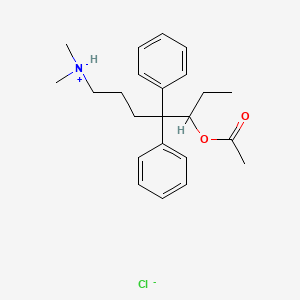
![[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;rhodium;perchlorate](/img/structure/B13778764.png)
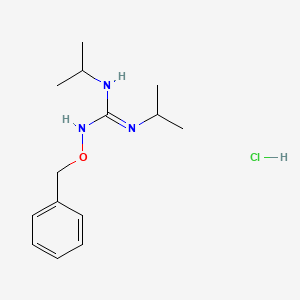
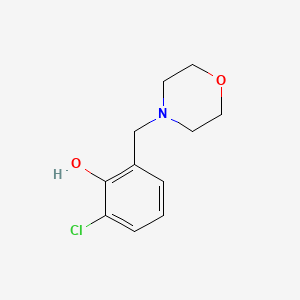

![N-[6-Hydroxy-5-(hydroxymethyl)hexyl]acetamide](/img/structure/B13778810.png)
